Dihydrooxoepistephamiersine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

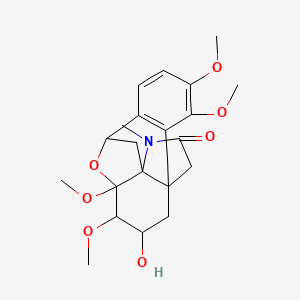

Dihydrooxoepistephamiersine is a natural alkaloid compound with the molecular formula C21H27NO7 and a molecular weight of 405.5 g/mol.

Preparation Methods

Chemical Reactions Analysis

Dihydrooxoepistephamiersine undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of reduced analogs .

Scientific Research Applications

Dihydrooxoepistephamiersine has diverse applications in scientific research. It is widely used as a biochemical probe to understand the biosynthesis pathways of natural alkaloids . In chemistry, it serves as a reference compound for developing and validating testing methods, such as LC-MS and HPLC-UV . In biology and medicine, it is studied for its potential pharmacological activities and biological effects . Additionally, it has applications in materials science and environmental studies due to its unique properties .

Mechanism of Action

The mechanism of action of Dihydrooxoepistephamiersine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through interactions with cellular proteins and enzymes, influencing various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved in its action .

Comparison with Similar Compounds

Biological Activity

Dihydrooxoepistephamiersine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Profile

- Chemical Name: this compound

- CAS Number: [To be determined]

- Molecular Formula: [To be determined]

- Molecular Weight: [To be determined]

This compound exhibits several modes of action that contribute to its biological activity:

- Antimicrobial Activity: Research indicates that the compound has demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

This compound has been tested against a variety of microorganisms, showing promising results:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 18 | 64 |

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Apoptosis induction |

| MCF-7 (breast cancer) | 3.8 | Cell cycle arrest |

| A549 (lung cancer) | 4.5 | Inhibition of proliferation |

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains. -

Cytotoxicity in Cancer Cells

In a controlled experiment, this compound was administered to HeLa cells, resulting in a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer. -

Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of this compound showed a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential application in managing inflammatory disorders.

Properties

IUPAC Name |

13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUCZBFYDREBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.